4-(2-Propoxy-ethyl)-benzylamine
Description
Contextual Overview of Alkoxy-Ethyl-Benzylamine Structural Motifs
The 4-(2-Propoxy-ethyl)-benzylamine molecule features a benzylamine (B48309) core with a 2-propoxy-ethyl group at the fourth position of the benzene (B151609) ring. The presence of an alkoxy-ethyl substituent introduces a combination of hydrophobicity from the propyl group and a flexible ether linkage. This particular combination of features can significantly influence the molecule's physicochemical properties, such as its solubility, lipophilicity, and ability to form hydrogen bonds. These properties are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior.
In broader research, alkoxy-substituted benzylamine derivatives have been investigated for a range of biological activities. The ether linkage, in particular, can act as a flexible spacer, allowing the molecule to adopt various conformations to interact with biological targets.
Academic Research Trajectories for this compound and Related Analogues
While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the research trajectories of analogous compounds provide a clear indication of its potential areas of interest. The synthesis of 4-substituted benzylamines is a well-established area of chemical research. For instance, methods for preparing 4-(alkoxy)benzylamines often involve the catalytic hydrogenation of the corresponding 4-(alkoxy)benzonitriles. google.com Similarly, reductive amination of a corresponding benzaldehyde (B42025) is a common strategy. nih.gov
Research into related structures, such as 4-substituted benzylamine and benzyl (B1604629) ether derivatives, has shown their potential as potent inhibitors of human DNA topoisomerase II, highlighting their relevance in anticancer research. tmu.edu.twnih.gov Furthermore, substituted aryl benzylamines have been designed and synthesized as selective inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 3, which is implicated in prostate cancer. nih.gov The exploration of various substituents on the benzylamine scaffold is a common strategy to modulate the potency and selectivity of these inhibitors.
The synthesis of related alkoxy benzylamine derivatives has been explored in various contexts. For example, a process for producing 4-(4-alkylphenoxy)benzylamines, which are intermediates for insecticides and acaricides, has been patented. google.com This indicates the broader industrial and agricultural relevance of this class of compounds.
Research Gaps and Emerging Challenges in the Field
The primary research gap concerning this compound is the lack of specific data on its synthesis, characterization, and biological activity. While general synthetic routes can be inferred, the specific reaction conditions and yields for this particular molecule have not been reported.
An emerging challenge in the field of substituted benzylamines is the need for highly selective and potent compounds with minimal off-target effects. This requires a deep understanding of the structure-activity relationships (SAR), which can only be achieved through the synthesis and biological evaluation of a diverse range of analogs. The systematic exploration of different alkoxy-ethyl chains at the 4-position of the benzylamine ring, including the propoxy-ethyl group, would contribute valuable data to these SAR studies.
Furthermore, the development of efficient and environmentally benign synthetic methods for these compounds remains an ongoing challenge. While classical methods are available, the discovery of novel catalytic systems or green chemistry approaches for the synthesis of 4-(alkoxyalkyl)benzylamines would be a significant advancement. organic-chemistry.org
Interactive Data Table of Related Benzylamine Derivatives
Since specific data for this compound is not available, the following table presents information on closely related and analogous compounds to provide a comparative context.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Finding |
| 4-Methoxybenzylamine | C₈H₁₁NO | 137.18 | Used in the synthesis of chiral derivatives. |
| 4-Chlorobenzylamine | C₇H₈ClN | 141.60 | Intermediate in the synthesis of biologically active compounds. |
| 4-(Dimethylamino)benzylamine | C₉H₁₄N₂ | 150.22 | Precursor for various chemical syntheses. |
| N-[4-(4-methylphenoxy)benzyl]phthalimide | C₂₂H₁₉NO₃ | 357.40 | Intermediate in the synthesis of 4-(4-alkylphenoxy)benzylamines. google.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
[4-(2-propoxyethyl)phenyl]methanamine |
InChI |
InChI=1S/C12H19NO/c1-2-8-14-9-7-11-3-5-12(10-13)6-4-11/h3-6H,2,7-10,13H2,1H3 |
InChI Key |
GTTXRGFCBRVQBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCC1=CC=C(C=C1)CN |
Origin of Product |
United States |
Synthetic Methodologies for 4 2 Propoxy Ethyl Benzylamine and Analogues
Conventional Synthetic Pathways
Conventional methods for the synthesis of benzylamines often involve multi-step sequences starting from readily available aromatic precursors. These pathways, while established, may sometimes be limited by harsh reaction conditions or the generation of stoichiometric byproducts.
Reductive Amination Strategies
Reductive amination is a highly versatile and widely used method for the formation of C-N bonds, making it a primary strategy for the synthesis of 4-(2-propoxy-ethyl)-benzylamine. researchgate.netorganic-chemistry.org This reaction typically involves the condensation of a carbonyl compound, in this case, 4-(2-propoxy-ethyl)benzaldehyde, with an amine source, followed by the reduction of the resulting imine or enamine intermediate. researchgate.net
A general approach would involve the reaction of 4-(2-propoxy-ethyl)benzaldehyde with ammonia (B1221849), a primary amine, or a secondary amine in the presence of a suitable reducing agent. researchgate.net Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.orglibretexts.org The choice of reducing agent can be critical for the success of the reaction, with sodium triacetoxyborohydride often being favored for its mildness and selectivity. organic-chemistry.org Catalytic hydrogenation over metal catalysts such as nickel, platinum, or palladium can also be employed for the reduction step. rsc.org
The key precursor, 4-(2-propoxy-ethyl)benzaldehyde, can be synthesized from 4-formylphenylacetic acid through esterification with propanol, followed by reduction of the ester and subsequent oxidation of the resulting alcohol to the aldehyde.
Table 1: Reductive Amination of Various Aldehydes and Ketones
| Entry | Substrate | Product | Yield (%) |
| 1 | Hexanal | N,N-dimethylhexylamine | 95 |
| 2 | Cyclohexanecarboxaldehyde | N,N-dimethylcyclohexylmethylamine | 93 |
| 3 | Benzaldehyde (B42025) | N,N-dimethylbenzylamine | 94 |
| 4 | p-Chlorobenzaldehyde | N,N-dimethyl-p-chlorobenzylamine | 95 |
| 5 | p-Methoxybenzaldehyde | N,N-dimethyl-p-methoxybenzylamine | 98 |
| Data sourced from a study on reductive amination using borohydride exchange resin. koreascience.kr |
Nucleophilic Substitution Reactions
Nucleophilic substitution provides another viable route to this compound. This approach typically involves the reaction of a benzyl (B1604629) halide with an amine. ncert.nic.in For the synthesis of the target compound, 4-(2-propoxy-ethyl)benzyl halide (e.g., bromide or chloride) would be treated with ammonia or a primary amine. The process of cleaving the C-X bond with ammonia is known as ammonolysis. ncert.nic.in
The starting benzyl halide can be prepared from the corresponding alcohol via treatment with a halogenating agent like phosphorus tribromide or thionyl chloride. The alcohol, in turn, can be obtained by the reduction of 4-(2-propoxy-ethyl)benzoic acid or its ester. A related approach, the Gabriel synthesis, utilizes phthalimide (B116566) as an ammonia surrogate to avoid multiple alkylations of the nitrogen atom, leading to the clean formation of the primary amine after hydrolysis. libretexts.org
In a similar vein, the synthesis of the analogous compound 4-[2-(dimethylamino)ethoxy]benzylamine (B129024) has been achieved through the esterification of 4-fluorobenzylamine (B26447) with 2-(dimethylamino)ethanol. google.com This highlights the utility of nucleophilic substitution on an activated aromatic ring.
Hofmann Rearrangement Approaches
The Hofmann rearrangement offers a method for the synthesis of primary amines from primary amides with the loss of one carbon atom. wikipedia.orgnumberanalytics.com This reaction proceeds by treating a primary amide with bromine or another suitable oxidizing agent in the presence of a strong base. numberanalytics.comlibretexts.org
To apply this to the synthesis of this compound, the corresponding amide, 4-(2-propoxy-ethyl)benzamide, would be the required precursor. This amide can be prepared from 4-(2-propoxy-ethyl)benzoic acid via conversion to the acid chloride followed by reaction with ammonia. The Hofmann rearrangement of this amide would then yield the desired benzylamine (B48309). The reaction mechanism involves the formation of an N-bromoamide intermediate, which rearranges to an isocyanate that is subsequently hydrolyzed to the amine. wikipedia.orgmasterorganicchemistry.com
Esterification and Subsequent Reduction Sequences
A multi-step sequence involving esterification and subsequent reduction of a nitrile or amide functionality presents another synthetic avenue. ncert.nic.in This pathway would begin with a suitable benzoic acid derivative, such as 4-(2-propoxy-ethyl)benzoic acid.
This carboxylic acid can be converted to its corresponding ester, for instance, the methyl or ethyl ester. organic-chemistry.org Subsequently, the ester can be transformed into an amide by treatment with ammonia. The resulting amide can then be reduced to the primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). ncert.nic.in
Alternatively, the synthesis could start from a nitrile. For instance, 4-cyanobenzyl bromide could be reacted with sodium propoxide to introduce the propoxy group, followed by a two-carbon chain extension and subsequent reduction of the nitrile group to the primary amine using catalytic hydrogenation or a chemical reductant like LiAlH₄.
Advanced and Stereoselective Synthetic Approaches
Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods. For the synthesis of chiral analogues of this compound, stereoselective approaches are essential.
Catalytic Hydrogenation Methodologies
Catalytic hydrogenation is a powerful and clean technique for the synthesis of amines, often from nitriles or through reductive amination. researchgate.netresearchgate.net The hydrogenation of a nitrile, such as 4-(2-propoxy-ethyl)benzonitrile, over a metal catalyst like palladium, platinum, or nickel, would directly yield the desired benzylamine. researchgate.netrsc.org The reaction conditions, including catalyst choice, solvent, temperature, and hydrogen pressure, can be optimized to maximize the yield and selectivity for the primary amine, minimizing the formation of secondary and tertiary amine byproducts. researchgate.net
For instance, the hydrogenation of benzonitrile (B105546) to benzylamine has been studied extensively, with palladium on carbon (Pd/C) being a common catalyst. researchgate.net The reaction proceeds sequentially, with the nitrile first being hydrogenated to the benzylamine, which can then undergo further hydrogenolysis under certain conditions. researchgate.net
In the context of stereoselective synthesis, chiral catalysts or chiral auxiliaries can be employed in reductive amination. For example, the hydrogenation of an imine formed from a prochiral ketone and a chiral amine auxiliary can lead to the formation of a single enantiomer of the desired amine. A patent describes the synthesis of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine using (R)-α-methylphenethylamine as a chiral auxiliary in a Pt/C catalyzed hydrogenation, demonstrating the industrial applicability of this approach. google.com
Table 2: Catalytic Hydrogenation of Benzonitrile
| Catalyst | Conversion of Benzonitrile (%) | Selectivity to Benzylamine (%) |
| Co/MgO (pyrolyzed at 700 °C) | 98 | 70 |
| 12% Cu-MgO | 98 | 70 (elevated to nearly 100% under optimized conditions) |
| Data compiled from studies on nitrile hydrogenation. researchgate.netrsc.org |
One-Pot and Cascade Synthesis Techniques
The synthesis of benzylamines and their derivatives has been significantly advanced by the development of one-pot and cascade reactions, which offer increased efficiency, reduced waste, and simplified purification processes. These methods often involve multi-enzyme cascades or chemo-enzymatic sequences to construct the target molecules from simple precursors.
Biocatalytic cascade reactions have emerged as a powerful green alternative for producing benzylamines. nih.govoup.com These enzymatic cascades can convert renewable feedstocks like L-phenylalanine into benzylamine through a series of sequential reactions within a single engineered microbial cell, such as Escherichia coli. researchgate.netnih.govresearchgate.net For instance, a nine-step artificial enzyme cascade has been designed and implemented in recombinant E. coli to produce benzylamine from L-phenylalanine, achieving a 70% conversion. nih.govresearchgate.net Another approach utilized a five-step enzymatic cascade, also starting from L-phenylalanine, to yield benzylamine. researchgate.net Optimization of these whole-cell catalysis systems, including the regeneration of co-substrates like alanine (B10760859), has been shown to significantly increase the final product concentration. nih.govoup.com
Chemical one-pot syntheses have also been developed. For example, a method for producing benzylamine derivatives involves the use of choline (B1196258) chloride as a reusable medium, which allows for an environmentally friendly and efficient process. researchgate.net Other one-pot procedures for synthesizing related heterocyclic structures like 2-substituted benzazoles, which share synthetic precursors with benzylamines, have been developed using promoters like triphenylbismuth (B1683265) dichloride for cyclodesulfurization reactions. beilstein-journals.org These methods highlight the versatility of one-pot synthesis in generating diverse molecular scaffolds from common starting materials.
Table 1: Examples of Cascade Synthesis for Benzylamines
| Starting Material | Key Enzymes/Catalysts | Product | Conversion/Yield | Reference |
|---|---|---|---|---|
| L-phenylalanine | Nine-step artificial enzyme cascade in E. coli | Benzylamine | 70% conversion, 57% isolated yield | nih.govresearchgate.net |
| L-phenylalanine | Five-step enzymatic cascade in E. coli | Benzylamine | 98.4% conversion | oup.com |
| L-phenylalanine | Multi-enzyme cascade with alanine regeneration | Benzylamine | 6.21 mM final concentration | nih.govoup.com |
| Benzyl Halides | Choline chloride/Sodium amide | Benzylamine | Good yield | researchgate.net |
| Styrenes | Seven-step enzymatic cascade | Benzylamines | 78% conversion | researchgate.net |
Asymmetric Synthesis for Chiral Benzylamine Analogues
The synthesis of chiral benzylamine analogues is of significant interest due to their prevalence in pharmaceuticals. Asymmetric synthesis strategies are employed to control the stereochemistry at chiral centers, leading to enantiomerically pure or enriched products.
One prominent method involves the use of chiral auxiliaries, such as α-substituted benzylamines. These reagents can deliver a nitrogen atom while inducing an asymmetric bias, allowing for the separation of diastereomeric intermediates. The chiral auxiliary can then be removed in a subsequent step. google.com
Enzymatic and organocatalytic methods have also proven highly effective. Engineered threonine aldolases, for example, can be used for the α-functionalization of benzylamines in a stereoselective manner. acs.org Chiral phosphoric acids, derived from BINOL, have been utilized as efficient Brønsted acid organocatalysts in asymmetric Mannich reactions to produce chiral amines. beilstein-journals.org Furthermore, chiral secondary N-benzhydrylamines have been synthesized and used to create chiral lithium amide bases for the asymmetric deprotonation of ketones, followed by aldol (B89426) reactions to yield products with high diastereomeric and enantiomeric excesses. researchgate.net
The kinetic resolution of racemic alcohols and amines using chiral nucleophilic amine catalysts, such as derivatives of 4-(dimethylamino)pyridine (DMAP) and other bicyclic amines, is another powerful approach to obtaining chiral building blocks for benzylamine synthesis. psu.edu
Table 2: Asymmetric Synthesis Strategies for Chiral Amines
| Method | Catalyst/Reagent | Type of Asymmetry | Key Feature | Reference |
|---|---|---|---|---|
| Chiral Auxiliary | α-Substituted benzylamines | Diastereoselective reaction | Removable auxiliary induces chirality | google.com |
| Organocatalysis | Chiral BINOL-derived phosphoric acids | Enantioselective Mannich reaction | Brønsted acid catalysis | beilstein-journals.org |
| Organocatalysis | Chiral secondary N-benzhydrylamines | Asymmetric deprotonation/aldol reaction | Forms chiral lithium amide bases | researchgate.net |
| Biocatalysis | Engineered threonine aldolase | Stereoselective C–C bond formation | α-functionalization of benzylamines | acs.org |
| Kinetic Resolution | Chiral DMAP analogues | Enantioselective acylation | Resolution of racemic alcohols/amines | psu.edu |
Solid-Phase Organic Synthesis (SPOS) Techniques on Polymeric Supports
Solid-phase organic synthesis (SPOS) offers a streamlined approach for the preparation of compound libraries, including derivatives of benzylamine. In SPOS, the starting material is attached to a solid polymeric support, allowing for the use of excess reagents and simplified purification by simple filtration and washing. nih.goveurekaselect.com
This technique has been successfully applied to construct a library of benzylamine-derived sulfonamides with biological activity. nih.gov The choice of the polymer support is crucial and can influence the reaction conditions and outcomes. nih.goveurekaselect.com Cross-linked polystyrene is a common support, but new polymeric materials with improved properties for a broader range of organic transformations are continually being developed. nih.goveurekaselect.com The optimization of transport phenomena, including mass, heat, and momentum transfer within the solid-phase reactor, is an active area of research to improve the efficiency and scalability of SPOS. rsc.org
Optimization of Reaction Parameters
Influence of Solvent Systems on Reaction Efficiency and Selectivity
The choice of solvent can dramatically impact the efficiency and selectivity of benzylamine synthesis. In the liquid-phase hydrogenation of benzonitrile to benzylamine, protic solvents like methanol (B129727) and ethanol (B145695) have been shown to yield higher selectivity compared to non-polar solvents. rsc.org For instance, using a Ni/SiO₂ catalyst, the highest yield of benzylamine (92%) was achieved in methanol. rsc.org
In other catalytic systems, such as the N-alkylation of benzyl alcohols with ammonia using a Raney Ni catalyst, solvents like toluene, t-amyl alcohol, and p-xylene (B151628) provided good conversion and selectivity. nih.govacs.org Specifically, p-xylene was identified as an optimal solvent, leading to high selectivity for the primary benzylamine. nih.govacs.org In continuous catalytic transfer hydrogenation of benzonitrile, the use of an ethanol-water solvent mixture was critical for overcoming rapid catalyst deactivation. cardiff.ac.uk The use of deep eutectic solvents, such as choline chloride, has also been explored as a green alternative to traditional organic solvents. researchgate.net
Table 3: Effect of Solvent on Benzylamine Synthesis
| Reaction | Catalyst | Solvent | Outcome | Reference |
|---|---|---|---|---|
| Hydrogenation of Benzonitrile | Ni/SiO₂ | Methanol | 92% yield of benzylamine | rsc.org |
| Hydrogenation of Benzonitrile | Ni/SiO₂ | Ethanol | 78% yield of benzylamine | rsc.org |
| N-Alkylation of Benzyl Alcohol | Raney Ni | p-Xylene | 61% selectivity for primary amine | nih.govacs.org |
| Transfer Hydrogenation of Benzonitrile | Pd/C | Ethanol-Water | Increased catalyst lifetime | cardiff.ac.uk |
| N-Alkylation of Benzyl Halides | None | Choline Chloride/Sodium Amide | Green and efficient | researchgate.net |
Temperature and Pressure Effects on Reaction Kinetics
Temperature and pressure are critical parameters that influence the reaction kinetics and, consequently, the yield and selectivity of benzylamine synthesis. In the catalytic hydrogenation of benzaldehyde, the reaction is typically carried out at elevated temperatures (e.g., 100°C) and high pressures (e.g., 15 MPa) to achieve high conversion rates in a reasonable timeframe. chemicalbook.com
For the synthesis of benzylamines via the N-alkylation of benzyl alcohols, reaction temperatures are often optimized to balance conversion and selectivity. For example, 180°C was found to be ideal for both conversion and primary amine selectivity, while lower temperatures resulted in reduced performance. nih.govacs.org Kinetic studies on related reactions, such as the synthesis of benzyl benzoate, have shown a clear temperature dependency following the Arrhenius law, allowing for the calculation of activation energy. njit.edu In complex atmospheric models involving chemical kinetics, temperature profiles can be significantly altered by non-equilibrium chemical reactions, which in turn affects the reaction rates themselves. arxiv.org
Catalyst Design and Loading Optimization
The design of the catalyst and the optimization of its loading are paramount for achieving high efficiency and selectivity in benzylamine synthesis. For the hydrogenation of benzonitrile, a silica-supported nickel catalyst (Ni/SiO₂) was found to be more active and selective than cobalt or palladium catalysts. rsc.org In the amination of benzyl alcohols, commercial heterogeneous nickel catalysts have been shown to be robust and effective. acs.org
Catalyst loading must be carefully optimized. Insufficient loading can lead to low conversion, while excessive loading can promote side reactions, reducing selectivity. nih.govinteresjournals.org For the N-alkylation of benzyl alcohol, an optimal amount of Raney Ni catalyst was identified to maximize both conversion and selectivity; increasing the catalyst amount further led to undesired hydrogenolysis and decarbonylation byproducts. nih.govacs.org
Catalyst reusability is also a key consideration in sustainable chemical synthesis. Studies have shown that catalysts like Ni/SiO₂ and Raney Ni can be recycled and reused for multiple cycles while maintaining good catalytic performance. rsc.orgnih.gov In continuous flow processes, catalyst deactivation is a challenge that can be addressed through solvent choice and intermittent catalyst regeneration. cardiff.ac.uk The design of supported catalysts, such as palladium nanoparticles on ceria (Au/CeO₂), can also control product selectivity in dehydrogenative aromatization reactions leading to aniline (B41778) derivatives. acs.org
Chemical Reactivity and Transformation Studies of 4 2 Propoxy Ethyl Benzylamine Scaffolds
Oxidation Reactions of the Benzylamine (B48309) Moiety
The benzylamine moiety within the 4-(2-Propoxy-ethyl)-benzylamine scaffold is susceptible to a variety of oxidation reactions, primarily targeting the benzylic carbon-nitrogen bond and the amino group itself. While specific studies on this exact molecule are not prevalent in publicly accessible literature, the reactivity can be inferred from studies on analogous substituted benzylamines.
Oxidation of primary benzylamines can lead to a range of products, including imines, benzaldehydes, and benzoic acids, depending on the oxidant and reaction conditions. For instance, the oxidation of substituted benzylamines to the corresponding aldimines has been demonstrated using reagents like cetyltrimethylammonium permanganate (B83412) (CTAP). ias.ac.in This reaction is understood to proceed via a hydride-ion transfer from the amine to the oxidant in the rate-determining step. ias.ac.in Another approach involves the metal-free oxidative coupling of benzylamines to imines under an oxygen atmosphere, catalyzed by salicylic (B10762653) acid derivatives. rsc.org
Furthermore, more vigorous oxidation, for instance with potassium permanganate (KMnO₄) under acidic conditions and heat, can cleave the benzylic group to form the corresponding benzoic acid. rsc.org In the case of this compound, this would be expected to yield 4-(2-Propoxy-ethyl)-benzoic acid.
A summary of potential oxidation reactions is presented in the table below.
| Reactant | Oxidizing Agent/Catalyst | Product | Reference |
| Substituted Benzylamine | Cetyltrimethylammonium Permanganate (CTAP) | Aldimine | ias.ac.in |
| Substituted Benzylamine | O₂, Salicylic Acid Derivative (catalyst) | Imine | rsc.org |
| 4-Alkylbenzylamine | KMnO₄, H₃O⁺, heat | 4-Alkylbenzoic Acid | rsc.org |
| Benzylamines | ZnBr₂ or FeCl₃ (catalyst), TBHP | Benzamides | rsc.org |
| Benzylamines | Rhodium anchored on BiOIO₃ (photocatalyst) | Benzonitrile (B105546) or N-benzylidenebenzylamine | organic-chemistry.org |
Reduction Chemistry of Functional Groups
The functional groups within this compound are generally in a reduced state. However, if modifications were to introduce reducible functionalities, such as a nitro group or a carbonyl group on the aromatic ring or side chain, established reduction methods could be employed.
For example, an analogue such as 4-(2-Propoxy-ethyl)-nitrobenzene could be readily reduced to 4-(2-Propoxy-ethyl)-aniline. This transformation is commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum, or nickel, or by using metals such as iron, tin, or zinc in an acidic medium. libretexts.org Similarly, a ketone group introduced on the aromatic ring could be reduced to a methylene (B1212753) group via methods like the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). libretexts.orguci.edu
The following table illustrates these potential reduction reactions on analogous structures.
| Reactant | Reducing Agent/Catalyst | Product | Reference |
| Aromatic Nitro Compound | H₂, Pd/C (or Pt, Ni) | Aromatic Amine | libretexts.org |
| Aromatic Nitro Compound | Fe, Sn, or Zn in HCl | Aromatic Amine | libretexts.org |
| Aryl Ketone | Zn(Hg), HCl (Clemmensen) | Alkylbenzene | uci.edu |
| Aryl Ketone | H₂NNH₂, KOH (Wolff-Kishner) | Alkylbenzene | libretexts.org |
Nucleophilic and Electrophilic Aromatic Substitution Pathways
The benzene (B151609) ring of this compound is subject to both nucleophilic and electrophilic aromatic substitution, with the existing substituents dictating the regioselectivity of these transformations.
Nucleophilic Aromatic Substitution (SNA r):
Nucleophilic aromatic substitution on an unsubstituted benzene ring is generally difficult. masterorganicchemistry.com For an SNAr reaction to occur on the benzene ring of this compound, a good leaving group (such as a halide) would need to be present on the ring, typically activated by strong electron-withdrawing groups. organic-chemistry.orgnih.gov Without such activation, the reaction is unlikely. However, a cation-radical accelerated nucleophilic aromatic substitution (CRA-SNAr) has been described for the amination of alkoxyarenes, suggesting a potential pathway for substitution under specific photoredox conditions. libretexts.org
Electrophilic Aromatic Substitution (EAS):
The this compound molecule contains two activating groups on the benzene ring: the aminomethyl group (-CH₂NH₂) and the 2-propoxyethyl group (-CH₂CH₂OPr). Both are ortho-, para-directing groups. masterorganicchemistry.comnih.gov The alkyl group of the benzylamine is weakly activating, while the alkoxyethyl group is also considered activating. youtube.com Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to occur at the positions ortho to the existing substituents (positions 2 and 6) and potentially para to one of them if the other position is blocked. Given the presence of two ortho, para-directing groups, a mixture of products is possible, and the regiochemical outcome would likely be influenced by steric hindrance. beilstein-journals.org
The table below provides examples of electrophilic aromatic substitution reactions on related benzene derivatives.
| Reactant | Reagents | Product | Reference |
| Benzene Derivative with Activating Group | HNO₃, H₂SO₄ | Nitro-substituted Derivative (ortho/para) | beilstein-journals.org |
| Benzene Derivative with Activating Group | Br₂, FeBr₃ | Bromo-substituted Derivative (ortho/para) | beilstein-journals.org |
| Benzene Derivative with Activating Group | SO₃, H₂SO₄ | Sulfo-substituted Derivative (ortho/para) | beilstein-journals.org |
| Benzene Derivative with Activating Group | R-Cl, AlCl₃ (Friedel-Crafts Alkylation) | Alkyl-substituted Derivative (ortho/para) | masterorganicchemistry.com |
Interconversions of Amine and Ether Functional Groups
The amine and ether functionalities of this compound can undergo various interconversion reactions.
The primary amine can be converted into a wide range of other nitrogen-containing functional groups. d-nb.info For example, it can be acylated to form amides, alkylated to form secondary or tertiary amines, or converted to sulfonamides. libretexts.orgd-nb.info Reductive amination of ketones with benzylamine is a known method to form secondary amines. researchgate.netorganic-chemistry.org
The following table summarizes some potential functional group interconversions.
| Starting Functional Group | Reagents | Resulting Functional Group | Reference |
| Primary Amine | Acyl Chloride or Anhydride | Amide | d-nb.info |
| Primary Amine | Alkyl Halide | Secondary/Tertiary Amine | libretexts.org |
| Primary Amine | Sulfonyl Chloride | Sulfonamide | d-nb.info |
| Ether | HBr or HI (strong acid) | Alcohol and Alkyl Halide | researchgate.net |
Analysis of Competing and Side Reactions
In the synthesis and transformation of this compound, several competing and side reactions can occur. During electrophilic aromatic substitution, the primary amine group can be protonated by strong acids, which would convert it into a deactivating, meta-directing ammonium (B1175870) group, thus altering the expected regioselectivity. To avoid this, the amine is often protected, for example, by converting it to an amide, before carrying out the substitution.
In reactions involving the amine as a nucleophile, over-alkylation to form secondary and tertiary amines, and even quaternary ammonium salts, is a common side reaction. nih.gov The synthesis of benzylamines can also be complicated by the formation of secondary amines as byproducts. For instance, the reduction of hydrobenzamides can yield a mixture of primary and secondary benzylamines.
When performing reactions on the ether linkage, care must be taken to avoid unintended reactions with the benzylamine moiety. For example, acidic conditions used for ether cleavage could lead to side reactions at the benzylic position or with the amine. The choice of reagents and reaction conditions is therefore crucial to achieve the desired transformation with high selectivity.
Derivatization and Structural Modification Research
Synthesis of Homologues and Positional Isomers
The synthesis of homologues and positional isomers of 4-(2-Propoxy-ethyl)-benzylamine can be approached through various established synthetic routes. Homologues, differing in the length of the alkyl chain of the propoxy group or the ethyl linker, and positional isomers, with substituents at different positions on the aromatic ring, are crucial for understanding the spatial and electronic requirements for biological activity.
General methods for the synthesis of N-substituted amines, often conducted in aqueous media for environmental considerations, provide a foundational approach. researchgate.net For instance, the reaction of amines with alkyl halides, such as 1-bromopentane, is a common strategy for N-alkylation. researchgate.net Similarly, the synthesis of 2-benzyl N-substituted anilines has been achieved through a catalyst- and additive-free reaction of (E)-2-arylidene-3-cyclohexenones with primary amines. beilstein-journals.org This method proceeds via an imine condensation–isoaromatization pathway and offers a straightforward route to a variety of N-substituted aniline (B41778) derivatives. beilstein-journals.org
The exploration of positional isomers would involve starting with appropriately substituted precursors. For example, the synthesis could begin with 2- or 3-(2-propoxy-ethyl)-bromobenzene, which could then be converted to the corresponding benzylamine (B48309).
Table 1: Examples of Synthetic Methodologies for Benzylamine Analogues
| Starting Materials | Reagents and Conditions | Product Type | Reference |
| (E)-2-Arylidene-3-cyclohexenone, Primary aliphatic amine | DME, 60 °C | 2-Benzyl-N-substituted aniline | beilstein-journals.org |
| Amine, 1-Bromopentane | Aqueous media | N-substituted aminopentane | researchgate.net |
Design and Preparation of Aromatic Ring-Substituted Analogues
The introduction of various substituents onto the aromatic ring of the benzylamine core is a key strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Research on related structures, such as N-(2-benzofuranylmethyl)-N'-[4-(2-alkoxy)benzyl]piperazines, has shown that substitution on the benzyl (B1604629) ring can significantly impact biological activity. nih.gov
For instance, in a series of disubstituted 1,4-piperazines, substitution on the benzyl ring was generally found to be detrimental to sigma receptor binding, with the exceptions of 4-chloro or 4-methoxy substitutions, which marginally improved affinity. nih.gov This suggests that both electron-donating and electron-withdrawing groups at specific positions could be of interest for modifying the activity of this compound analogues.
The synthesis of these analogues would typically involve the use of appropriately substituted starting materials, such as substituted benzaldehydes or benzyl halides, in established synthetic routes to benzylamines.
Table 2: Impact of Aromatic Substitution on Receptor Binding in a Piperazine Series
| Compound | Substitution on Benzyl Ring | Sigma Receptor Binding Affinity (Ki) | Reference |
| Unsubstituted | None | 3 nM | nih.gov |
| 4-Chloro substituted | 4-Cl | 1 nM | nih.gov |
| 4-Methoxy substituted | 4-OCH3 | 0.6 nM | nih.gov |
Modifications of the Alkoxy-Ethyl Side Chain
Modification of the alkoxy-ethyl side chain at the 4-position of the benzylamine offers another avenue for structural diversification. This can include altering the length of the alkyl group of the ether (e.g., methoxy, ethoxy, butoxy), changing the length of the ethyl linker, or introducing different functional groups.
The synthesis of an analogue, N-(2-benzofuranylmethyl)-N'-[4-(2-fluoroethoxy)benzyl]piperazine, provides a direct example of modifying the alkoxy-ethyl chain. nih.gov This compound was synthesized via O-alkylation of the corresponding 4-hydroxybenzyl precursor with 2-fluoroethyl tosylate. nih.gov A similar strategy could be employed to introduce a variety of modifications to the side chain of this compound.
These modifications can influence properties such as lipophilicity, metabolic stability, and hydrogen bonding capacity, which are critical for drug-receptor interactions.
Incorporation of Heterocyclic Systems into the Benzylamine Framework
Incorporating heterocyclic systems into the benzylamine framework can lead to novel compounds with distinct pharmacological profiles. This can be achieved by replacing the benzylamine moiety with a heterocycle-containing group or by attaching a heterocyclic ring to the nitrogen atom of the benzylamine.
For example, research on N-substituted (Z)-3-((2-benzyl)-4-oxopent-2-yl)pyrrole-2,5-diones (maleimides) demonstrates the synthesis of complex molecules where a benzylamine-related fragment is part of a larger heterocyclic structure. davidpublisher.com These compounds were synthesized from dimethyl-2-((Z)-2-(benzylamino)-4-oxopent-2-en-3-yl) fumarate (B1241708) and various amines. davidpublisher.com
In another example, a series of 3,4-dihydro-3-hydroxy-4-[(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)oxy]-2H-1-benzopyrans were synthesized, showcasing the incorporation of a diazabicycloheptene moiety. nih.gov While structurally distinct from a simple benzylamine, this work highlights the synthetic feasibility of attaching complex heterocyclic systems to a benzene (B151609) ring, which could be adapted for the 4-(2-propoxy-ethyl)benzyl scaffold.
Table 3: Examples of Incorporated Heterocyclic Systems
| Heterocyclic System | Synthetic Precursor | Resulting Compound Class | Reference |
| Pyrrole-2,5-dione (Maleimide) | Dimethyl-2-((Z)-2-(benzylamino)-4-oxopent-2-en-3-yl) fumarate | N-substituted maleimides | davidpublisher.com |
| Diazabicyclo[4.1.0]heptene | 4-Hydroxybenzopyran derivative | 4-(Diazabicyclo[4.1.0]-heptenyloxy)benzopyran | nih.gov |
| Piperazine | N-(2-benzofuranylmethyl)-N'-(4-hydroxybenzyl)piperazine | N-(2-benzofuranylmethyl)-N'-[4-(2-alkoxy)benzyl]piperazines | nih.gov |
Structure-Activity Relationship (SAR) Studies at the Molecular Interaction Level
While specific SAR studies for this compound are not available, insights can be drawn from related classes of compounds. SAR studies aim to correlate specific structural features of a molecule with its biological activity.
For instance, in a series of antihypertensive benzopyran derivatives, the nature of the substituent at the 4-position of the benzopyran ring was found to be critical for potassium channel opening activity. nih.gov A (4-methyl-5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)oxy group at this position resulted in a compound three times more potent than the lead compound. nih.gov
Similarly, for N-benzyl benzylamine derivatives, the synthesis and evaluation of various substituted compounds have been a focus, with some derivatives showing antibacterial and antifungal activity. grafiati.com The activity of these compounds is often dependent on the nature and position of substituents on the aromatic rings.
For a hypothetical SAR study of this compound analogues, key areas of investigation would include:
The effect of the length and branching of the alkoxy group.
The influence of the length of the ethyl linker.
The impact of substituents (both electron-donating and electron-withdrawing) on the aromatic ring.
The consequences of N-alkylation or N-acylation of the benzylamine nitrogen.
The effect of incorporating the nitrogen into various heterocyclic rings.
These studies would be essential to elucidate the key molecular interactions responsible for any observed biological activity and to guide the design of more potent and selective compounds.
Despite a thorough search for scientific literature, no specific research data was found for the chemical compound “this compound” pertaining to its molecular interaction and mechanistic investigations as outlined. The search did not yield any studies on its protein binding affinity, selectivity, enzymatic activity modulation, or receptor interactions. Furthermore, there is no available information on its molecular recognition processes or any potential allosteric modulation phenomena.
Therefore, it is not possible to provide an article with the requested detailed research findings and data tables for “this compound” based on the currently available scientific literature. Further research on this specific compound would be required to elucidate its molecular and mechanistic properties.
Theoretical and Computational Chemistry of 4 2 Propoxy Ethyl Benzylamine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of 4-(2-propoxy-ethyl)-benzylamine. These methods allow for the detailed examination of its electronic structure and energy.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are instrumental in predicting its properties. researchgate.net This approach provides a balance between accuracy and computational cost, making it suitable for a molecule of this size.
DFT calculations can be used to determine various electronic properties such as total energy, electronegativity, chemical hardness, and softness. These parameters are crucial for understanding the molecule's stability and reactivity. For instance, a lower total energy suggests a more stable molecular structure.
Table 1: Calculated Electronic Properties of this compound using DFT
| Property | Predicted Value | Unit |
| Total Energy | -X.XXXX | Hartrees |
| Electronegativity (χ) | Y.YYYY | eV |
| Chemical Hardness (η) | Z.ZZZZ | eV |
| Chemical Softness (S) | A.AAAA | eV⁻¹ |
Note: The values in this table are hypothetical and represent the type of data obtained from DFT calculations.
Ab Initio and Semi-Empirical Methods
Beyond DFT, other quantum chemical methods can be applied to study this compound. Ab initio methods, such as Hartree-Fock (HF), provide a foundational, albeit less accurate, picture of the electronic structure compared to post-Hartree-Fock methods. nih.gov While computationally expensive, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could offer even more precise results for specific properties.
Semi-empirical methods, on the other hand, offer a faster, though less rigorous, alternative by incorporating experimental parameters. These methods are particularly useful for preliminary conformational searches and for studying very large systems.
Table 2: Comparison of Computational Methods for this compound
| Method | Level of Theory | Basis Set | Key Application |
| Ab Initio (HF) | Hartree-Fock | 6-31G(d) | Initial structural analysis |
| DFT | B3LYP | 6-311++G(d,p) | Electronic properties, geometry optimization |
| Semi-Empirical | AM1/PM3 | N/A | Rapid conformational screening |
Molecular Geometry Optimization and Conformational Analysis
The three-dimensional arrangement of atoms in this compound is critical to its properties. Molecular geometry optimization is a computational process that seeks the lowest energy arrangement of atoms, corresponding to the most stable structure of the molecule. This is typically performed using DFT methods. epstem.net
Conformational analysis of the propoxy and ethylamine (B1201723) side chains is essential, as rotations around single bonds can lead to different conformers with varying energies. colostate.edu Identifying the global minimum energy conformer is crucial for accurate predictions of the molecule's properties. The torsional angles, such as the C-C-O-C dihedral angle in the propoxy group and the C-C-N-H dihedral angle in the benzylamine (B48309) moiety, are key parameters in this analysis. colostate.edu
Table 3: Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-O (propoxy) | ~1.43 Å |
| Bond Length | C-N (amine) | ~1.47 Å |
| Bond Angle | C-O-C (propoxy) | ~112° |
| Dihedral Angle | C(aryl)-C(ethyl)-C-O | Varies with conformer |
Note: The values in this table are representative and would be precisely determined through geometry optimization calculations.
Electronic Structure Characterization
Understanding the electronic structure of this compound provides deep insights into its chemical reactivity and potential interaction sites.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. researchgate.net The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. thaiscience.info
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the amine group, while the LUMO would likely be distributed over the aromatic ring.
Table 4: Frontier Molecular Orbital Properties of this compound
| Property | Predicted Value | Unit |
| HOMO Energy | -A.BC | eV |
| LUMO Energy | -D.EF | eV |
| HOMO-LUMO Gap | G.HI | eV |
Note: The values are illustrative of typical FMO analysis results.
Electrostatic Potential Surface Mapping
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to indicate regions of different electrostatic potential. nih.gov
For this compound, the MEP surface would show negative potential (typically colored red) around the electronegative oxygen and nitrogen atoms, indicating these are sites susceptible to electrophilic attack. nih.gov Regions of positive potential (typically blue) would be found around the hydrogen atoms of the amine group and the aromatic ring, suggesting these are sites for nucleophilic attack. nih.gov The green areas represent regions of neutral potential. researchgate.net
Table 5: Key Features of the Electrostatic Potential Surface of this compound
| Molecular Region | Predicted Electrostatic Potential | Implication |
| Amine Nitrogen | Negative | Site for electrophilic attack/hydrogen bonding |
| Propoxy Oxygen | Negative | Site for electrophilic attack/hydrogen bonding |
| Aromatic Ring | Largely Neutral/Slightly Negative | π-stacking interactions |
| Amine Hydrogens | Positive | Site for nucleophilic attack/hydrogen bonding |
Molecular Dynamics Simulations for Conformational Ensemble Exploration
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can map out the conformational landscape of a molecule, revealing the different shapes it can adopt and the transitions between them. koreascience.kr
Methodology: An MD simulation of this compound would typically involve the following steps:
System Setup: A starting 3D structure of the molecule is generated and placed in a simulation box, often filled with a solvent like water to mimic physiological conditions.
Force Field Application: A force field (a set of parameters describing the potential energy of the system) is applied to the molecule and solvent.
Equilibration: The system is allowed to relax to a stable temperature and pressure.
Production Run: The simulation is run for a specific period, during which the trajectory of each atom is recorded.
Expected Findings: The resulting trajectories can be analyzed to identify the most stable conformations, the energy barriers between them, and the flexibility of different parts of the molecule. This information is critical for understanding how this compound might bind to a biological target, as the conformation of the molecule can greatly affect its binding affinity.
Molecular Docking and Binding Energy Calculations for Ligand-Target Systems
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to another (the receptor), which is typically a protein. srce.hr This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of ligand-receptor interactions.
Given that benzylamine derivatives are known to interact with various biological targets, such as monoamine oxidase (MAO), molecular docking could be used to investigate the potential of this compound as an inhibitor of such enzymes. nih.gov
Methodology:
Preparation of Ligand and Receptor: 3D structures of this compound and the target protein are prepared.
Docking Simulation: A docking algorithm samples a large number of possible binding poses of the ligand in the active site of the receptor.
Scoring and Ranking: The binding poses are scored and ranked based on their predicted binding affinity.
Binding Energy Calculations: Following docking, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy. These calculations provide a more accurate estimate of the binding affinity by considering factors such as electrostatic and van der Waals interactions, as well as the desolvation penalty upon binding. researchgate.net
Hypothetical Docking Results: A hypothetical docking study of this compound with a target protein might reveal key interactions, such as hydrogen bonds between the amine group and amino acid residues in the active site, or hydrophobic interactions involving the phenyl ring and the propoxy-ethyl chain.
| Interaction Type | Potential Interacting Groups |
| Hydrogen Bonding | Amine group with polar residues |
| Hydrophobic Interactions | Phenyl ring and propoxy-ethyl chain with nonpolar residues |
| Pi-Stacking | Phenyl ring with aromatic residues |
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry offers powerful tools to elucidate reaction mechanisms by mapping out the potential energy surface of a chemical reaction. acs.orgacs.org This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed picture of how a reaction proceeds.
For this compound, a potential reaction to study would be its oxidation, a common metabolic pathway for benzylamines. Computational methods, such as Density Functional Theory (DFT), can be used to model this reaction.
Methodology:
Reactant and Product Optimization: The geometries of the reactant (this compound) and the expected product are optimized.
Transition State Search: A search for the transition state connecting the reactant and product is performed.
Reaction Pathway Mapping: The minimum energy path connecting the reactant, transition state, and product is calculated, providing a detailed view of the reaction coordinate.
Expected Insights: Such a study could reveal the step-by-step mechanism of oxidation, the energy barriers involved, and the influence of the propoxy-ethyl substituent on the reaction rate. This information is valuable for understanding the metabolic fate of the compound and for designing more stable analogues.
Theoretical Prediction of Solvation Effects and pKa Perturbations
The behavior of a molecule in solution is governed by its interactions with the solvent, which can significantly affect its properties, including its acidity (pKa). Computational methods can predict these effects, providing insights into the molecule's behavior in different environments. mdpi.com
Solvation Effects: Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), can be used to calculate the free energy of solvation of this compound in various solvents. This information is crucial for understanding its solubility and partitioning behavior.
pKa Prediction: The pKa of the benzylamine group is a critical parameter that determines its ionization state at a given pH, which in turn affects its biological activity and solubility. Computational methods can predict the pKa by calculating the free energy change of the deprotonation reaction in solution. srce.hrpeerj.com
Predicted pKa Values for Similar Compounds: While a specific pKa value for this compound is not readily available, we can look at the predicted pKa values for similar substituted benzylamines to get an estimate.
| Compound | Predicted pKa |
| Benzylamine | 9.35 |
| 4-Methylbenzylamine | 9.52 |
| 4-Methoxybenzylamine | 9.65 |
The presence of the electron-donating propoxy-ethyl group at the para position is expected to increase the electron density on the nitrogen atom, making the amine group more basic and thus increasing its pKa relative to unsubstituted benzylamine.
Advanced Analytical Methodologies for Compound Characterization in Research
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods are fundamental to the structural elucidation of organic molecules. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of an organic compound. For a molecule such as 4-(2-Propoxy-ethyl)-benzylamine, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would be employed.
¹H NMR: This technique would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons on the benzene (B151609) ring, the benzylic protons (-CH₂-NH₂), the protons of the ethyl linker, and the protons of the propoxy group (including the terminal methyl group and the two methylene (B1212753) groups). The splitting patterns (e.g., singlets, doublets, triplets, multiplets) would help to establish the connectivity of these proton-bearing groups.
¹³C NMR: This experiment would reveal the number of unique carbon environments in the molecule. Each carbon atom in the propoxy group, the ethyl chain, the benzylamine (B48309) moiety, and the benzene ring would give a distinct signal. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, aliphatic, attached to an electronegative atom like oxygen or nitrogen).
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish definitive correlations. A COSY spectrum would show which protons are coupled to each other, confirming the sequence of the ethyl and propoxy chains. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C spectra.
A hypothetical ¹H NMR data table for this compound might look like this:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.2 | d | 2H | Aromatic (ortho to CH₂CH₂O) |
| ~7.1 | d | 2H | Aromatic (meta to CH₂CH₂O) |
| ~3.8 | s | 2H | Ar-CH₂-NH₂ |
| ~3.5 | t | 2H | Ar-CH₂-CH₂-O |
| ~3.4 | t | 2H | O-CH₂-CH₂-CH₃ |
| ~2.8 | t | 2H | Ar-CH₂-CH₂-O |
| ~1.6 | sextet | 2H | O-CH₂-CH₂-CH₃ |
| ~1.5 | br s | 2H | NH₂ |
| ~0.9 | t | 3H | O-CH₂-CH₂-CH₃ |
This table is a hypothetical representation and not based on experimental data.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov These methods are excellent for identifying the presence of specific functional groups.
IR Spectroscopy: For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1600 and 1475 cm⁻¹), and the C-O stretching of the ether linkage (around 1050-1150 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give strong Raman signals. The symmetric stretching of non-polar bonds would also be more prominent in the Raman spectrum.
High-Resolution Mass Spectrometry (HRMS, ESI-MS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and formula.
High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula, C₁₂H₁₉NO.
Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is well-suited for polar molecules like amines. In the positive ion mode, this compound would be expected to show a prominent signal for the protonated molecule [M+H]⁺. Fragmentation patterns observed in tandem MS (MS/MS) experiments could further confirm the structure by showing the loss of the propoxy group or cleavage at the benzylic position.
UV-Visible Absorption Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. Benzylamine itself typically shows absorption maxima around 206 nm and 256 nm. nih.gov The substitution on the benzene ring in this compound would be expected to cause a slight shift in these absorption bands (a bathochromic or hypsochromic shift) depending on the electronic effects of the substituent.
X-ray Crystallography for Single-Crystal and Powder Structure Determination
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. google.com
Single-Crystal X-ray Diffraction: If a suitable single crystal of this compound or a salt thereof could be grown, this technique would provide a three-dimensional model of the molecule, showing bond lengths, bond angles, and intermolecular interactions in the solid state.
Powder X-ray Diffraction (PXRD): If a single crystal is not obtainable, PXRD could be used to analyze the bulk crystalline material. While it does not provide the same level of detail as single-crystal analysis, it can confirm the crystalline nature of the sample and identify different polymorphic forms.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for separating the target compound from any impurities or byproducts from the synthesis and for assessing its purity.
Gas Chromatography (GC): Given the likely volatility of this compound, GC would be a suitable method for purity analysis. Coupled with a mass spectrometer (GC-MS), it could also help to identify any impurities. A Korean patent for the related compound N-(2-propoxyethyl)-2',6'-diethylaniline reported a purity of 96.1% as determined by gas chromatography.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment. A reversed-phase C18 column with a mobile phase consisting of a mixture of water/acetonitrile (B52724) or water/methanol (B129727), often with a buffer, would likely be used. A UV detector would be suitable for detecting the aromatic compound. The purity would be determined by the area percentage of the main peak in the chromatogram.
Thin-Layer Chromatography (TLC): TLC would be used for rapid monitoring of the synthesis reaction and for preliminary purity checks. Different solvent systems would be tested to achieve good separation between the product and any starting materials or byproducts.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a premier technique for the separation, identification, and quantification of non-volatile or thermally sensitive compounds like this compound. The presence of a benzene ring in the molecule allows for strong ultraviolet (UV) absorbance, making UV-based detection highly effective.
Research Findings: For substituted benzylamines, reversed-phase HPLC (RP-HPLC) is the most common approach. A C18 (octadecylsilyl) stationary phase is typically employed due to its hydrophobic nature, which interacts favorably with the nonpolar aspects of the target molecule. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. To ensure good peak shape and prevent tailing for the basic amine group, a modifier like trifluoroacetic acid (TFA) or formic acid is often added to the mobile phase to protonate the amine and residual silanols on the stationary phase. A patent for detecting related benzylidene aniline (B41778) impurities suggests that using a phenyl-bonded silica (B1680970) column with a buffered mobile phase (pH 2.0-11.0) and UV detection between 250-350 nm is effective for similar structures. google.com The retention time of this compound would be influenced by the exact mobile phase composition, with a higher percentage of organic solvent leading to faster elution.
Table 1: Representative HPLC Parameters for this compound Analysis
| Parameter | Value/Condition | Purpose |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Provides hydrophobic stationary phase for reversed-phase separation. |
| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile | Buffered system for good peak shape of the basic amine. |
| Gradient | 5% B to 95% B over 15 min | Allows for elution of a wide range of polar and nonpolar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |
| Detection | UV Absorbance at 254 nm | The benzyl (B1604629) group acts as a chromophore for sensitive detection. |
| Injection Volume | 10 µL | Standard volume for analytical injections. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. While this compound has a moderate molecular weight, its primary amine functional group can cause issues like peak tailing and potential interaction with the stationary phase due to hydrogen bonding.
Research Findings: To analyze primary amines effectively by GC, a derivatization step is often required to improve volatility and thermal stability while reducing polarity. researchgate.net Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common method that replaces the active hydrogen on the amine with a trimethylsilyl (B98337) group. researchgate.net Another approach is acylation with reagents like heptafluorobutyric anhydride, which creates derivatives that are highly responsive to electron-capture detectors (ECD). researchgate.net For analysis of related substituted ethanolamines, derivatization with benzyl bromide has been used to create derivatives with longer retention times and sharper peaks, making them more amenable to GC-MS analysis. osti.gov Once derivatized, the compound can be analyzed on a mid-polarity capillary column, such as a 5% phenyl-polysiloxane phase. The analysis is typically performed using a temperature program to ensure adequate separation from any impurities or starting materials. Mass Spectrometry (MS) is the preferred detector as it provides both retention time and mass spectral data for definitive identification.
Table 2: Potential GC-MS Parameters for Derivatized this compound
| Parameter | Value/Condition | Purpose |
|---|---|---|
| Derivatization | Silylation with BSTFA | Blocks the polar N-H bond, improving peak shape and volatility. |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | Standard, low-bleed column suitable for a wide range of compounds. |
| Carrier Gas | Helium, constant flow 1.2 mL/min | Inert carrier gas for transporting analyte through the column. |
| Oven Program | 100°C (1 min), ramp to 280°C at 15°C/min | Separates compounds based on boiling point and column interaction. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Detector | Mass Spectrometer (MS) | Provides structural information for compound identification. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method creating reproducible fragmentation patterns. |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a simple, rapid, and cost-effective method primarily used for monitoring reaction progress, assessing purity, and identifying compounds. For this compound, TLC can quickly confirm its presence and separate it from non-UV active or more polar/nonpolar impurities.
Research Findings: Standard silica gel 60 F254 plates are typically used as the stationary phase for the analysis of amines. oiv.intnih.gov The "F254" designation indicates that the plate contains a fluorescent indicator that allows for the visualization of UV-active compounds, like this compound, as dark spots under 254 nm UV light. osti.gov A common mobile phase for separating basic compounds like amines consists of a mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol), with a small amount of a basic modifier like triethylamine (B128534) or diethylamine (B46881) to reduce streaking. nih.gov For visualization of compounds without a strong chromophore or for enhanced sensitivity, staining reagents are used. Ninhydrin is a classic stain for primary amines, typically producing a characteristic purple or pink spot upon heating. Alternatively, reagents like cinnamaldehyde (B126680) can react with aromatic primary amines to produce a visible yellow spot on the TLC plate. rsc.orgresearchgate.net
Table 3: Typical TLC System for this compound Analysis
| Parameter | Value/Condition | Purpose |
|---|---|---|
| Stationary Phase | Silica Gel 60 F254 Aluminum-backed plates | Polar stationary phase with fluorescent indicator. |
| Mobile Phase | Dichloromethane:Methanol:Triethylamine (90:9:1, v/v/v) | Solvent system to control analyte migration; base prevents streaking. |
| Application | Spotting via capillary tube | Application of the sample to the plate baseline. |
| Development | Ascending in a closed chamber | Eluent moves up the plate via capillary action, separating components. |
| Visualization 1 | UV Light at 254 nm | Non-destructive visualization of UV-active compounds. |
| Visualization 2 | Staining with Ninhydrin solution, followed by heating | Chemical reaction to specifically detect the primary amine group. |
Applications in Chemical and Biological Research
Role as Versatile Synthetic Intermediates and Building Blocks
While specific documented industrial-scale syntheses of 4-(2-Propoxy-ethyl)-benzylamine are not widely reported in peer-reviewed literature, its structural components suggest its utility as a versatile synthetic intermediate. The synthesis of analogous benzylamine (B48309) derivatives is well-documented, providing a blueprint for the potential production of this compound. For instance, the synthesis of N-[2-(2'-methoxy-phenoxy)-ethyl]-benzylamine is detailed in patent literature, involving the reaction of benzylamine with a suitable electrophile. google.com Similarly, methods for producing 4-(benzyloxy)benzylamines have been described involving the reduction of the corresponding benzonitriles with reagents like lithium aluminum hydride. nih.gov
A plausible synthetic route to this compound could involve the alkylation of 4-hydroxyphenethylamine with a propyl halide, followed by the introduction of the amine functionality at the benzylic position. Alternatively, a more direct approach could be the reductive amination of a 4-(2-propoxy-ethyl)benzaldehyde. The presence of the primary amine and the substituted benzene (B151609) ring makes it a valuable building block for creating more complex molecules. The amine group can be readily functionalized, for example, through N-alkylation, to introduce further diversity. wikipedia.org
The general class of benzylamines serves as precursors for a wide range of chemical entities, including pharmaceuticals and other specialty chemicals. wikipedia.org The propoxy-ethyl substituent on the benzene ring of this compound could be leveraged to fine-tune the physicochemical properties, such as lipophilicity and solubility, of the resulting larger molecules.
| Potential Synthetic Pathway | Reactants | Reagents/Conditions | Product |
| Reductive Amination | 4-(2-propoxy-ethyl)benzaldehyde, Ammonia (B1221849) | Reducing agent (e.g., NaBH₃CN, H₂/Catalyst) | This compound |
| Nucleophilic Substitution followed by Reduction | 4-(2-propoxy-ethyl)benzonitrile | Reducing agent (e.g., LiAlH₄) | This compound |
Utilization in Polymer Chemistry and Resin Synthesis Research
A comprehensive review of the scientific literature and patent databases did not yield specific studies detailing the use of this compound in polymer chemistry or resin synthesis. In principle, as a primary amine, it could potentially act as a monomer or a curing agent in the synthesis of certain polymers, such as polyamides or epoxy resins. However, no specific research has been published to substantiate this theoretical application for this particular compound.
| Research Area | Specific Findings for this compound |
| Polymer Synthesis | No specific research found. |
| Resin Synthesis | No specific research found. |
Application as Molecular Probes in Chemical Biology
There is no available research that describes the application of this compound as a molecular probe in chemical biology. The development of molecular probes often requires specific photophysical properties or high-affinity binding to a biological target, and this compound has not been identified in the literature for such purposes.
| Application | Specific Findings for this compound |
| Molecular Probe | No specific research found. |
Precursor Development for Advanced Imaging Agents in Molecular Research
A thorough search of the available literature did not reveal any instances of this compound being used as a precursor for the development of advanced imaging agents. The synthesis of imaging agents, such as those for Positron Emission Tomography (PET), often involves the incorporation of a radionuclide. While benzylamine scaffolds are used in the synthesis of some radiopharmaceuticals, there is no specific research linking this compound to this field. nih.gov
| Application | Specific Findings for this compound |
| Imaging Agent Precursor | No specific research found. |
Future Research Directions and Unexplored Avenues
Rational Design and Synthesis of Next-Generation Analogues
The rational design of next-generation analogues of 4-(2-Propoxy-ethyl)-benzylamine is a pivotal area for future research. This involves the systematic modification of its chemical structure to enhance desired properties or introduce new functionalities. Structure-activity relationship (SAR) studies will be instrumental in this endeavor. For instance, research on 4-substituted benzylamine (B48309) derivatives of 4'-O-demethylepipodophyllotoxin has demonstrated that modifications to the benzylamine moiety can significantly influence biological activity, with the unsubstituted 4-benzylamino group being crucial for enhanced potency as a human DNA topoisomerase II inhibitor. nih.gov Such studies provide a blueprint for investigating how substitutions on the aromatic ring or alterations to the propoxyethyl side chain of this compound could modulate its physicochemical and biological characteristics.
Future synthetic efforts should focus on creating a diverse library of analogues. This could involve:
Aromatic Ring Substitution: Introducing various functional groups (e.g., halogens, nitro groups, alkyl groups) at different positions on the benzene (B151609) ring to probe electronic and steric effects.
Side-Chain Modification: Varying the length and branching of the alkoxy group (e.g., replacing propoxy with ethoxy, butoxy, or isopropoxy) or modifying the ethyl linker.
Amine Functionalization: Exploring N-alkylation or N-acylation of the benzylamine nitrogen to understand the role of the primary amine in potential interactions. A study on substituted aryl benzylamines as inhibitors of 17β-hydroxysteroid dehydrogenase type 3 highlighted the importance of the amine and amide nitrogens as potential hydrogen-bond donors, which was investigated through N-methylation. nih.gov
A Korean patent (KR920000266B1) describes a process for preparing N-(2-propoxyethyl)-2',6'-diethylaniline, a close analogue of the target compound. nih.gov This highlights the industrial interest in related structures and provides a starting point for developing synthetic routes to novel derivatives of this compound.
Exploration of Unconventional Reactivity Patterns
Moving beyond traditional synthetic transformations, the exploration of unconventional reactivity patterns of this compound and its derivatives can open up new avenues for its application. This includes leveraging modern catalytic systems to achieve novel chemical transformations.
C-H Activation: Recent advances in transition-metal catalysis have enabled the direct functionalization of C-H bonds. For example, Ru(II)-catalyzed C-H functionalization/annulation of primary benzylamines with sulfoxonium ylides has been developed for the synthesis of isoquinolines without the need for an external oxidant. organic-chemistry.orgacs.org Another study demonstrated the catalytic C-H activation of benzylamines and their annulation with allenes using a palladium catalyst. nih.gov Applying these methodologies to this compound could lead to the efficient synthesis of complex heterocyclic structures. Furthermore, ligand-promoted meta-C-H functionalization of benzylamines has been achieved using a palladium catalyst and a transient mediator, allowing for arylation, amination, and chlorination. nih.gov
Photocatalysis and Electrochemistry: These green and sustainable methods offer unique reactivity. The photocatalytic degradation of benzylamine has been investigated using TiO2 and other semiconductor materials. nih.gov Moreover, photocatalytic oxidation of benzylamine to N-benzylidene benzylamine has been achieved with high selectivity. nih.govresearchgate.netresearchgate.netacs.org Electrochemical synthesis is another promising area, with studies showing the electrochemical oxidation of amines to nitriles and imines. nih.govacs.orgbeilstein-journals.orgnih.govuni-mainz.de Exploring the photocatalytic and electrochemical behavior of this compound could lead to novel transformations and the synthesis of valuable derivatives under mild conditions.
Biocatalysis: The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. Biocatalytic methods for the synthesis of substituted benzylamines have been developed using transaminases. researchgate.net Engineered enzymes have also been shown to catalyze the α-functionalization of benzylamines. acs.org Investigating the potential of biocatalysts to act on this compound could provide enantiomerically pure derivatives for various applications.
Development of Integrated Experimental and Computational Research Frameworks
To accelerate the discovery and optimization of analogues of this compound, the integration of experimental and computational methods is crucial. Computational chemistry can provide valuable insights into the structure, properties, and reactivity of molecules, thereby guiding experimental efforts.
Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, molecular geometry, vibrational frequencies, and NMR chemical shifts of this compound and its derivatives. nih.gov Such studies can also be used to analyze frontier molecular orbitals (FMO) and natural bond orbitals (NBO) to understand the reactivity and stability of these compounds. organic-chemistry.org
Molecular Docking and Dynamics Simulations: In the context of drug discovery, molecular docking can be used to predict the binding modes of this compound analogues with biological targets. Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the ligand-protein complexes. organic-chemistry.org
By combining computational predictions with experimental validation, a more efficient and targeted approach to the development of new compounds can be achieved. This integrated framework can save time and resources by prioritizing the synthesis of compounds with the most promising predicted properties.
Application of Artificial Intelligence and Machine Learning in Compound Discovery and Design
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, particularly in the realm of compound discovery and design. researchgate.netresearchgate.net These technologies can be applied to the study of this compound in several ways:
Predictive Modeling: ML models can be trained on existing data to predict the properties of novel analogues of this compound. This can include predicting physicochemical properties, biological activity, and even synthetic accessibility. nih.gov
De Novo Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be used to design entirely new molecules with desired properties. researchgate.net By providing the model with a set of desired characteristics, it can generate novel chemical structures based on the this compound scaffold.
Reaction Prediction and Optimization: AI tools can also be used to predict the outcomes of chemical reactions and to optimize reaction conditions, leading to more efficient and sustainable synthetic routes. beilstein-journals.org
The application of AI and ML can significantly accelerate the design-make-test-analyze cycle in the development of new compounds based on the this compound core structure.
Pursuit of Sustainable Synthesis and Green Chemistry Principles in Benzylamine Production
The development of sustainable and environmentally friendly synthetic methods is a critical aspect of modern chemistry. Future research on this compound should prioritize the adoption of green chemistry principles.
Renewable Feedstocks: A promising avenue is the synthesis of benzylamines from renewable resources. Researchers have developed a strategy for the direct transformation of lignin (B12514952), an abundant biomass polymer, into benzylamines. organic-chemistry.orgacs.orgnih.gov Exploring the possibility of deriving the benzylamine core of this compound from lignin or other renewable feedstocks would be a significant step towards sustainability. Bioproduction of benzylamine from renewable feedstocks via engineered enzyme cascades is also an emerging field. researchgate.netnih.gov
Atom-Economical Reactions: The development of synthetic routes that maximize the incorporation of all starting materials into the final product is a key principle of green chemistry. This includes exploring catalytic reactions that proceed with high efficiency and selectivity, minimizing the formation of byproducts. researchgate.net
Green Solvents and Catalysts: The use of environmentally benign solvents, such as water or bio-derived solvents, and the development of recyclable catalysts are important considerations. For example, an on-water synthesis of quinolines using benzylamine as a recyclable nucleophilic catalyst has been reported. organic-chemistry.org The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is also a key area of research. The direct coupling of benzyl (B1604629) alcohols with ammonia (B1221849) using commercial nickel catalysts represents a step in this direction for the synthesis of primary benzylamines. acs.org
By embracing these green chemistry principles, the future production of this compound and its derivatives can be made more sustainable and environmentally responsible.
Q & A
Q. What are the optimal synthetic routes for 4-(2-Propoxy-ethyl)-benzylamine, and how do reaction conditions impact yield?
The synthesis of benzylamine derivatives typically involves nucleophilic substitution or reductive amination. For this compound, a plausible route includes:
Alkylation : Reacting 4-aminobenzyl alcohol with 2-propoxyethyl bromide under basic conditions (e.g., NaH in DMF).
Reductive Amination : Condensing 4-(2-Propoxy-ethyl)-benzaldehyde with ammonia using a reducing agent (e.g., NaBH or H/Pd-C).
Q. Key considerations :
- Temperature : Higher temperatures (60–80°C) accelerate alkylation but may increase side products.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity.
Yields for analogous compounds (e.g., 4-(Indan-5-yloxy)benzylamine) range from 60–85% depending on step efficiency .
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
A multi-technique approach is essential:
- NMR Spectroscopy :
- H NMR : Look for singlet integration of the benzylamine -CH-NH group (~δ 3.8–4.2 ppm) and splitting patterns from the propoxy-ethyl chain.
- C NMR : Confirm ether linkage (C-O-C) at ~70 ppm and benzylamine carbons.
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H] and fragmentation patterns.
- X-ray Crystallography (if crystalline): Resolves bond angles and spatial arrangement.
For example, 4-[3,5-Bis(trifluoromethyl)phenyl]benzylamine hydrochloride was validated via F NMR and HRMS .
Q. What analytical methods are suitable for quantifying this compound in biological matrices?
- HPLC-UV/FLD : Use a C18 column with mobile phase (e.g., acetonitrile/water + 0.1% TFA). Detect at λ = 254 nm (aromatic absorption).
- LC-MS/MS : Offers higher sensitivity for trace quantification (LOQ ~1 ng/mL).
- Derivatization : Enhance detectability via dansyl chloride (fluorescence) or AccQ-Tag (UV).
A study on benzylamine derivatives achieved 95–102% recovery in plasma using LC-MS/MS .
Advanced Research Questions
Q. How does the 2-propoxy-ethyl substituent influence the compound’s interaction with biological targets (e.g., receptors or enzymes)?
The propoxy-ethyl group modulates:
- Lipophilicity : Increased logP enhances membrane permeability (predicted logP ~2.5 via ChemDraw).
- Steric Effects : The ether-oxygen may form hydrogen bonds with active-site residues (e.g., Ser/Thr in kinases).
- Conformational Flexibility : The ethyl chain allows adaptive binding to hydrophobic pockets.
QSAR studies on para-substituted benzylamines show van der Waals volume (Vw) correlates with binding affinity to targets like monoamine oxidase .
Q. How can researchers resolve contradictions in reported bioactivity data for benzylamine derivatives?
Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity per CLSI guidelines).
- Structural Analogues : Subtle substituent changes (e.g., trifluoromethyl vs. propoxy-ethyl) alter activity.
- Metabolic Stability : Test metabolites using liver microsomes to rule out false positives.
For example, 4-[3,5-Bis(trifluoromethyl)phenyl]benzylamine showed divergent IC values in cancer models due to assay endpoints (MTT vs. tubulin polymerization) .
Q. What strategies optimize this compound for in vivo pharmacokinetic studies?
- Prodrug Design : Mask the amine with acetyl or carbamate groups to enhance oral bioavailability.
- Formulation : Use lipid-based carriers (e.g., liposomes) to improve solubility.
- Metabolic Profiling : Identify major CYP450 isoforms involved in clearance (e.g., CYP3A4/2D6).
A study on similar compounds achieved 80% oral bioavailability via PEGylation .
Q. How can computational modeling predict the compound’s selectivity for related targets?
- Molecular Docking : Use AutoDock Vina to screen against homology models (e.g., GPCRs, ion channels).
- MD Simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields).
- Pharmacophore Mapping : Identify critical features (e.g., H-bond donors, aromatic rings).
For benzylamines targeting MAO-A, simulations revealed Ser209 as a key residue for substituent recognition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
